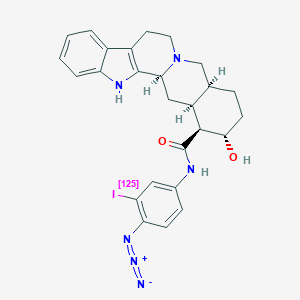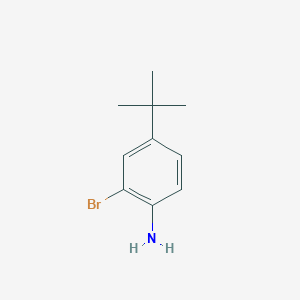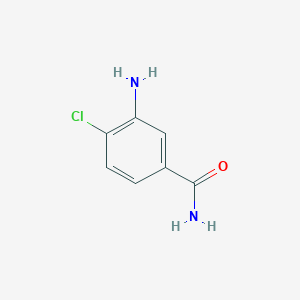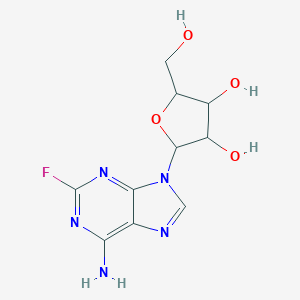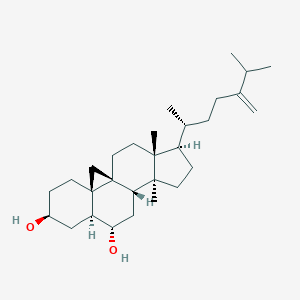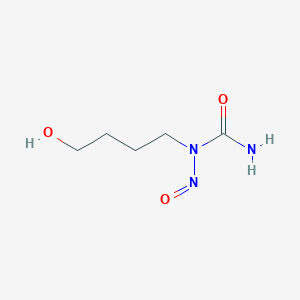
Hippuran N-hydroxysuccinimide ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hippuran N-hydroxysuccinimide ester is a chemical compound that is widely used in scientific research. It is a derivative of hippuric acid, which is a natural compound found in many plants and animals. Hippuran N-hydroxysuccinimide ester has several unique properties that make it an ideal tool for studying various biochemical and physiological processes.
作用機序
Hippuran N-hydroxysuccinimide ester works by reacting with primary amines on biomolecules such as lysine residues on proteins. This reaction forms a stable covalent bond between the hippuran N-hydroxysuccinimide ester and the biomolecule, which can be detected using various techniques such as fluorescence spectroscopy or mass spectrometry.
生化学的および生理学的効果
Hippuran N-hydroxysuccinimide ester has several biochemical and physiological effects. It can alter the properties of proteins and other biomolecules by attaching fluorescent or radioactive tags, which can be used to study their function and interactions. It can also be used to selectively label specific proteins or peptides, which can be useful in drug discovery and development.
実験室実験の利点と制限
One advantage of using hippuran N-hydroxysuccinimide ester in lab experiments is its high specificity for primary amines, which allows for selective labeling of biomolecules. Another advantage is its ability to form stable covalent bonds with biomolecules, which allows for long-term detection and analysis. However, one limitation is its potential toxicity, which can affect the function of biomolecules and lead to false results.
将来の方向性
There are several future directions for the use of hippuran N-hydroxysuccinimide ester in scientific research. One direction is the development of new labeling reagents that can selectively target different types of biomolecules such as carbohydrates or lipids. Another direction is the use of hippuran N-hydroxysuccinimide ester in vivo to study biochemical and physiological processes in living organisms. Additionally, the development of new techniques for detecting and analyzing hippuran N-hydroxysuccinimide ester-labeled biomolecules could lead to new insights into various biological processes.
合成法
Hippuran N-hydroxysuccinimide ester can be synthesized using a variety of methods. One common method involves reacting hippuric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction produces hippuran N-hydroxysuccinimide ester, which can be purified using various techniques such as column chromatography.
科学的研究の応用
Hippuran N-hydroxysuccinimide ester has several applications in scientific research. It is commonly used as a fluorescent probe to study various biochemical and physiological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. It can also be used as a labeling reagent to attach fluorescent or radioactive tags to proteins, peptides, and other biomolecules.
特性
CAS番号 |
109032-43-1 |
|---|---|
製品名 |
Hippuran N-hydroxysuccinimide ester |
分子式 |
C12H11IN2O4 |
分子量 |
372.13 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(2-(125I)iodanylanilino)acetate |
InChI |
InChI=1S/C12H11IN2O4/c13-8-3-1-2-4-9(8)14-7-12(18)19-15-10(16)5-6-11(15)17/h1-4,14H,5-7H2/i13-2 |
InChIキー |
QNMUIZSMSVHREF-QBRXFKMYSA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2[125I] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I |
同義語 |
hippuran N-hydroxysuccinimide ester N-hydroxysuccinimide hippuran este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)
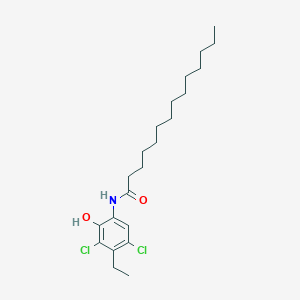
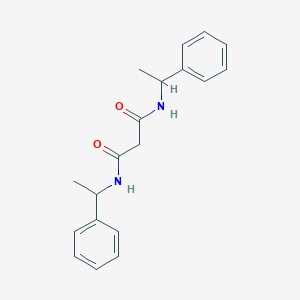
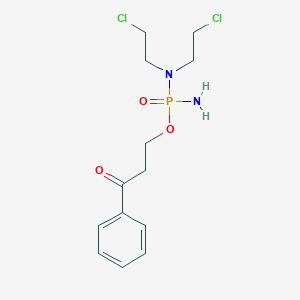


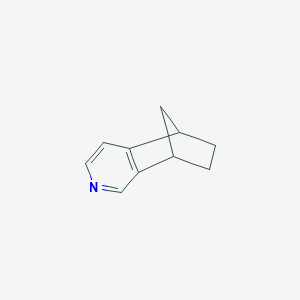
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
